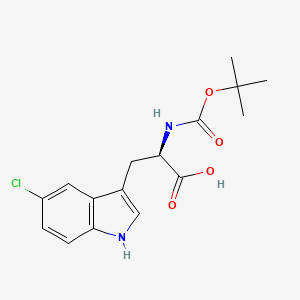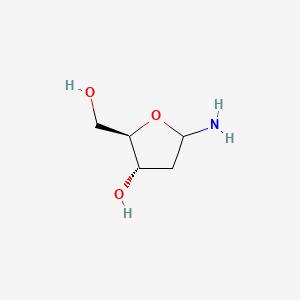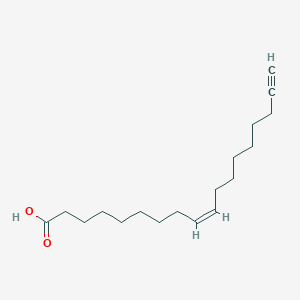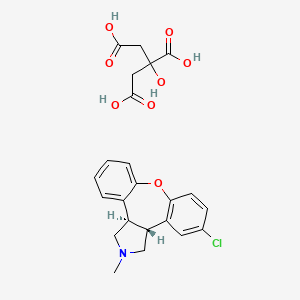
Cfm 1571 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CFM 1571 hydrochloride is a stimulator of the nitric oxide receptor, soluble guanylate cyclase (sGC) with an EC50 and IC50 of 5.49 μM and 2.84 μM, respectively . Soluble guanylate cyclase (sGC) is a key signal-transduction enzyme activated by nitric oxide (NO) .
Molecular Structure Analysis
The molecular formula of this compound is C23H28N4O3.HCl . The exact mass is 444.19 and the molecular weight is 444.960 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is -80/-20 .Wissenschaftliche Forschungsanwendungen
Hydrophobic Force Measurement on Cell Surfaces : A study used chemical force microscopy (CFM) with hydrophobic tips to measure local hydrophobic forces on organic surfaces and on live bacteria, providing insight into hydrophobic interactions at the cellular level (Alsteens et al., 2007).
Hydrophobic Recovery of UV/Ozone-Treated Surfaces : Another application of CFM was in studying the hydrophobic recovery of UV/ozone-treated poly(dimethylsiloxane), showing the technique's utility in assessing surface modifications at the nanoscale (Hillborg et al., 2004).
Challenges in Vanadium Quantification : Research highlighted difficulties in determining vanadium concentrations in biological materials, which could be relevant for analytical challenges faced in quantifying compounds like Cfm 1571 hydrochloride (Heydorn et al., 1980).
Adsorption Studies for Tetracycline Hydrochloride Removal : A study on the enhanced adsorption of tetracycline hydrochloride using biochar could be analogous to research on the adsorption properties of this compound (Zhang et al., 2021).
Ionization State Imaging in Aqueous Solutions : CFM was employed to study the interactions between ionizable and neutral functional groups in aqueous solutions, which might be applicable to understanding the behavior of this compound in similar environments (Vezenov et al., 1997).
AFM and CFM of Microbial Cells : The use of atomic force microscopy (AFM) and CFM in analyzing the surfaces of microbial cells suggests potential applications in studying the interaction of compounds like this compound with microorganisms (Dufrêne, 2008).
Wirkmechanismus
Target of Action
CFM 1571 hydrochloride primarily targets the nitric oxide receptor, soluble guanylate cyclase (sGC) . sGC is a key signal-transduction enzyme that is activated by nitric oxide (NO) .
Mode of Action
This compound acts as a stimulator of the nitric oxide receptor, sGC . It has an EC50 and IC50 of 5.49 μM and 2.84 μM, respectively . This means that this compound can effectively stimulate sGC at these concentrations.
Biochemical Pathways
The activation of sGC by this compound leads to an increase in the production of cyclic guanosine monophosphate (cGMP). This molecule is a secondary messenger involved in many physiological processes, including vasodilation and inhibition of platelet aggregation .
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
This compound inhibits collagen-stimulated platelet aggregation in vitro . This suggests that it could have potential therapeutic applications in conditions where platelet aggregation plays a role, such as cardiovascular diseases .
Action Environment
It’s worth noting that the compound is stable under normal room temperature conditions
Biochemische Analyse
Biochemical Properties
Cfm 1571 hydrochloride plays a significant role in biochemical reactions as it stimulates the nitric oxide receptor, soluble guanylate cyclase (sGC). This interaction with sGC, a key signal-transduction enzyme activated by nitric oxide (NO), is crucial for its biochemical properties .
Cellular Effects
Given its role as a stimulator of sGC, it can be inferred that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its stimulation of the nitric oxide receptor, soluble guanylate cyclase (sGC). This interaction leads to the activation of sGC, a key signal-transduction enzyme, by nitric oxide (NO) .
Eigenschaften
IUPAC Name |
2-benzyl-5-[3-(dimethylamino)propoxy]-N-(4-methoxyphenyl)pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3.ClH/c1-26(2)14-7-15-30-22-16-21(27(25-22)17-18-8-5-4-6-9-18)23(28)24-19-10-12-20(29-3)13-11-19;/h4-6,8-13,16H,7,14-15,17H2,1-3H3,(H,24,28);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVHCFCSCUCAPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

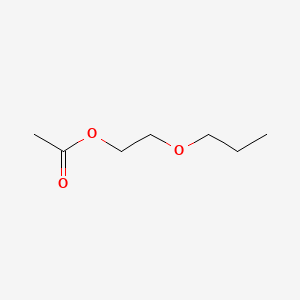
![Ethanone, 1-(4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, exo- (9CI)](/img/no-structure.png)
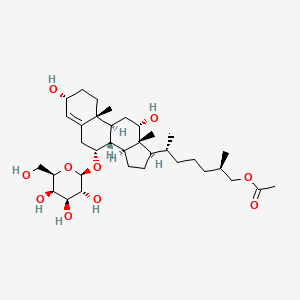
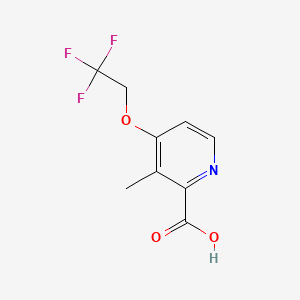
![(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropan-1-ol](/img/structure/B571394.png)
